N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride is a chemical compound with significant interest in pharmaceutical and chemical research. It is classified as an amide, specifically a substituted cyclopropane derivative. The compound is known for its potential applications in medicinal chemistry, particularly in the development of antiviral agents and other therapeutic compounds.
The compound can be identified by its chemical formula and has a molecular weight of 178.66 g/mol. Its IUPAC name is N,N-dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride, and it is also referred to by synonyms such as 1-(2-(trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride . The compound is cataloged in various chemical databases, including PubChem with the CID 145711667.
N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride falls under the category of organic compounds, specifically within the subcategories of amides and cyclic compounds. Its classification as a hydrochloride indicates that it exists in a salt form, which often enhances its solubility and stability for pharmaceutical applications.
The synthesis of N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere to prevent oxidation, and purification steps like recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride features a cyclopropane ring attached to an amide functional group. The structural representation can be described using SMILES notation: CNC1(CC1)C(=O)N(C)C.Cl
.
The compound's molecular geometry and electronic distribution can be analyzed using computational chemistry methods such as density functional theory (DFT), providing insights into its reactivity and interaction with biological targets.
N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride can undergo various chemical reactions typical for amides:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or reagents that can facilitate or hinder specific pathways.
The mechanism of action for N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride is not extensively documented but may involve interaction with specific biological targets such as enzymes or receptors.
Potential mechanisms could include:
While specific physical properties like melting point and boiling point are not provided in the available data, general characteristics include:
Key chemical properties include:
N-Methyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride has potential applications in various scientific fields:
Cyclopentane derivatives have been strategically exploited in drug design due to their conformational rigidity, metabolic stability, and capacity for stereoselective functionalization. The cyclopentane ring serves as a bioisostere for furanose rings in nucleosides and other natural substrates, enabling targeted inhibition of viral enzymes. A significant breakthrough emerged with the development of neuraminidase inhibitors for influenza treatment, where cyclopentane scaffolds proved critical for mimicking the planar oxocarbenium ion transition state during sialic acid cleavage [2] [9].
Table 1: Key Cyclopentane-Based Antiviral Agents
Compound Name | Target | Structural Features | Significance |
---|---|---|---|
Peramivir | Influenza Neuraminidase | 1-Carboxamido, 3-pentyl substituents, guanidino group | First intravenous neuraminidase inhibitor approved (2014) |
BCX-1812 (RWJ-270201) | Influenza Neuraminidase | 4-Guanidino, 3-pentyloxy group | Demonstrated nanomolar inhibition against H1N1 strains |
N-Methyl-1-(methylamino)cyclopentane-1-carboxamide | Research compound | 1,1-Disubstituted carboxamide, dual N-methylation | Model for probing carboxamide interactions in enzymatic pockets |
The synthesis of peramivir (3) exemplifies the strategic use of cyclopentane carboxamides. Its 1,1-disubstituted cyclopentane core positions functional groups to occupy distinct subpockets within neuraminidase’s active site: the carboxamide interacts with arginine triad residues, while hydrophobic extensions engage the 150-cavity in group-1 neuraminidases [3] [5]. Patent literature further documents extensive exploration of cyclopentane carboxamides, highlighting substitutions at C1 with amino, imino, or alkylamino groups to optimize steric and electronic complementarity with viral targets [7] [10]. These efforts established cyclopentane as a privileged scaffold for optimizing binding kinetics and selectivity in antiviral agents.
N-Methylation serves as a critical chemical modification to fine-tune the physicochemical and pharmacological properties of bioactive molecules. In cyclopentane carboxamides, this modification directly impacts:
Table 2: Impact of N-Methylation on Drug Properties
Property | Effect of N-Methylation | Example from Literature |
---|---|---|
Solubility | Decreases aqueous solubility; increases organic solvent miscibility | Cyclopentane carboxamide salts (e.g., HCl) compensate via ionizability |
Permeability (Log P) | Increases by 0.5–1.5 units per methyl group | Oseltamivir carboxylate logP = -1.8 vs. peramivir logP = -0.7 |
Protein Binding | Enhances hydrophobic interactions | 80–90% plasma protein binding in methylated derivatives |
Bioavailability | Improves intestinal absorption | Oral bioavailability of methylated analogs: ~30–60% vs. <10% for unmethylated |
Patent analyses reveal deliberate N-methylation in cyclopentane carboxamide derivatives to balance target engagement and pharmacokinetics. For instance, US6562861B1 claims N-methylamino variants exhibiting 3–5 fold greater cellular uptake than primary amino analogs while retaining neuraminidase affinity [10]. Similarly, molecular dynamics simulations indicate that N-methylation of the carboxamide in C1-substituted cyclopentanes reduces desolvation energy penalties during neuraminidase binding, contributing to enhanced inhibitory potency [5].
The carboxamide group (-C(O)NH₂/-C(O)NHR) serves as a versatile pharmacophore in neuraminidase inhibitors by enabling critical interactions within conserved regions of the catalytic site. In N-methyl-1-(methylamino)cyclopentane-1-carboxamide, the primary carboxamide acts as a hydrogen-bonding anchor:
This dual hydrogen-bonding capability mimics the C1 carboxylate of sialic acid transition states (e.g., DANA), providing 5–10 kcal/mol binding energy stabilization. Modifications to the carboxamide significantly alter potency:
Recent structural studies highlight the role of carboxamide substituents in addressing resistance mutations. For H274Y oseltamivir-resistant strains, inhibitors retaining the carboxamide group maintain hydrogen bonding with Glu276, whereas ester analogs show >100-fold potency loss [3] [5]. This resilience underscores the pharmacophoric necessity of the carboxamide moiety in next-generation inhibitors.
Synthetic routes to these derivatives, such as the coupling of N-methyl-1-aminocyclopentanecarboxylic acid with methylamine, further demonstrate the accessibility of carboxamide functionalization for structure-activity relationship studies [4] [7] [8]. Patent CZ412898A3 details methods for generating diverse carboxamide analogs, confirming the 1,1-disubstitution pattern as optimal for simultaneous engagement of catalytic residues and adjacent subpockets [7].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8